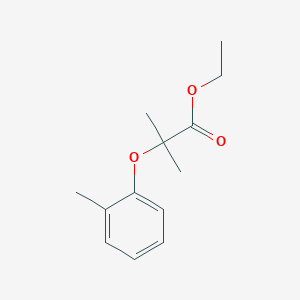

ethyl 2-methyl-2-(2-methylphenoxy)propanoate

Description

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate (CAS: 71659-82-0) is a branched ester featuring a 2-methylphenoxy substituent and an ethyl ester group. It is synthesized via nucleophilic substitution, such as the reaction of ethyl 2-bromo-2-methylpropanoate with 2-methylphenol, yielding ~67% product . This compound serves as a precursor in pharmaceuticals and agrochemicals due to its steric hindrance and lipophilic properties.

Properties

IUPAC Name |

ethyl 2-methyl-2-(2-methylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-15-12(14)13(3,4)16-11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVHMMTUCXQBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(2-methylphenoxy)propanoate typically involves the esterification of 2-methylphenol with ethyl 2-methyl-2-bromopropanoate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then refluxed to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: The major product is 2-methyl-2-(2-methylphenoxy)propanoic acid.

Reduction: The major product is 2-methyl-2-(2-methylphenoxy)propanol.

Substitution: The products depend on the nucleophile used but can include various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Industry: The compound is used in the manufacture of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(2-methylphenoxy)propanoate involves its hydrolysis by esterases to release 2-methylphenol and ethyl 2-methylpropanoate. The hydrolysis reaction typically occurs in aqueous environments and is facilitated by the presence of water and esterases. The released 2-methylphenol can then participate in further biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate (CAS: 62402-47-5)

- Structural Difference: Chlorine atom at the 4-position of the phenoxy ring vs. methyl group in the target compound.

- Impact: The electron-withdrawing Cl increases polarity and molecular weight (MW: 256.73 vs.

Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (CAS: 950604-90-7)

- Structural Difference: Thiophene ring with a trifluoromethyl group replaces the phenoxy group.

- Impact : The CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability. Used in hydrazide synthesis (e.g., 4b in ) for 11β-HSD1 inhibitors, demonstrating higher biological activity due to enhanced binding affinity .

Aliphatic Chain Modifications

LDT408 and LDT539A (Phenolic Lipids)

- Structural Difference: Long pentadecyl or pentadecenyl chains attached to the phenoxy group.

- Impact : Increased lipophilicity (logP > 6) enhances membrane permeability but reduces aqueous solubility. These compounds target metabolic diseases via PPAR modulation, with LDT539A (unsaturated chain) showing improved pharmacokinetics due to reduced crystallinity .

Heteroatom and Organometallic Derivatives

Ethyl 2-methyl-2-(4-((trimethylgermyl)carbonyl)phenoxy)propanoate

- Structural Difference : Trimethylgermyl group at the para position.

- Impact: The germanium atom alters electronic properties (δ 235.94 ppm in ¹³C NMR for Ge-C=O) and may confer unique reactivity in cross-coupling reactions. Potential applications in materials science .

Ethyl 2-methyl-2-(trimethylsilyl)propanoate

Heterocyclic Derivatives

Ethyl 2-methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate (8b)

Aroma and Flavor Compounds

Ethyl 2-methylbutanoate and Ethyl 3-(methylthio)propanoate

- Structural Difference : Shorter aliphatic chains or sulfur-containing groups.

- Impact: These esters are key aroma compounds in pineapple pulp, contributing fruity and sulfury notes. The target compound’s bulky phenoxy group likely reduces volatility, making it less suitable for flavor applications .

Data Tables

Table 1: Physical and Spectral Properties

| Compound | MW | Key NMR Shifts (δ, ppm) | logP | Application |

|---|---|---|---|---|

| Target Compound (CAS: 71659-82-0) | 222.28 | Not reported | ~3.2 | Pharmaceutical intermediates |

| Ethyl 2-(4-Cl-3-Me-phenoxy)-2-Me-prop | 256.73 | Not reported | ~3.8 | Agrochemicals |

| LDT408 (CAS: N/A) | 419.35 | ¹³C: 174.6 (C=O), 155.6 (Ar-O) | >6.0 | Metabolic disease therapy |

| Ethyl 2-methyl-2-(trimethylsilyl)prop | 188.34 | ¹³C: 174.6 (C=O), 17.71 (Si-CH₃) | ~2.5 | Synthetic intermediates |

Biological Activity

Ethyl 2-methyl-2-(2-methylphenoxy)propanoate, with the CAS number 71659-82-0, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

This compound has the following molecular formula:

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 222.28 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| LogP | 2.7155 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing a concentration-dependent inhibition of growth. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antimicrobial action.

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties. It was evaluated against several cancer cell lines, revealing selective cytotoxicity. For instance, in a study involving mucoepidermoid carcinoma (MEC) cell lines, the compound induced cell death with an IC50 in the low micromolar range, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound appears to disrupt key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : this compound may also exhibit antioxidant properties, contributing to its overall biological efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:

- S. aureus : IC50 = 15 µM

- E. coli : IC50 = 20 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Antitumor Activity in MEC

A study investigating the effects of this compound on MEC cell lines reported:

- Cell Lines Tested : H292, H3118

- IC50 Values :

- H292: 12 µM

- H3118: 10 µM

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.